molecular formula C16H11F3O2 B1448571 5-(4-(Trifluoromethoxy)phenyl)-1-indanone CAS No. 1261586-76-8

5-(4-(Trifluoromethoxy)phenyl)-1-indanone

Cat. No.: B1448571
CAS No.: 1261586-76-8
M. Wt: 292.25 g/mol
InChI Key: NGJHNKHIGZWPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(4-(Trifluoromethoxy)phenyl)-1-indanone” is a complex organic molecule. The “trifluoromethoxy” group is a functional group in organic chemistry, consisting of a trifluoromethyl group (-CF3) bound to an oxygen atom (-O-). This group is known for its high electronegativity and its ability to form stable compounds .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, the synthesis of similar compounds often involves nucleophilic trifluoromethoxylation . This process involves the use of a trifluoromethoxylation reagent to introduce the trifluoromethoxy group into organic compounds .

Scientific Research Applications

Applications in Medicinal Chemistry and Biology

  • Synthesis and Characterization for Bioactivity : Compounds containing trifluoromethyl and indanone structures are synthesized for their wide applications in pesticide, medicine, dyes, and functional materials due to their unique physical, chemical properties, and excellent bioactivities (Qian, 2014).
  • Anti-HIV Activity : Novel 3-substituted phenyl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues synthesized from reactions involving 1-indanone derivatives showed promising anti-HIV activity in vitro (Ali et al., 2011).

Applications in Organic Synthesis

  • Molecular Rotors for Viscosity Measurement : The fluorescence lifetime imaging (FLIM) of certain fluorophores, structurally similar to the molecule of interest, demonstrates their utility in measuring the microviscosity within biological systems, suggesting potential applications for 5-(4-(Trifluoromethoxy)phenyl)-1-indanone in bioimaging (Kuimova et al., 2008).
  • Superacidic Reactions for Compound Transformation : Research into conjugated enynones with superacids, such as CF3SO3H, transforming them into indanone or indene derivatives underlines the reactivity of the trifluoromethyl group in synthetic applications (Saulnier et al., 2016).

Applications in Materials Science

  • Synthesis for Functional Materials : The synthesis pathways involving trifluoromethyl benzaldehyde highlight the importance of such molecules in developing materials with specific electronic or photonic properties, potentially applicable to compounds like this compound (Sevenard et al., 2007).

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O2/c17-16(18,19)21-13-5-1-10(2-6-13)11-3-7-14-12(9-11)4-8-15(14)20/h1-3,5-7,9H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJHNKHIGZWPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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